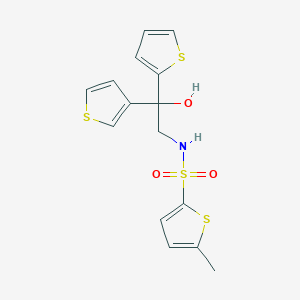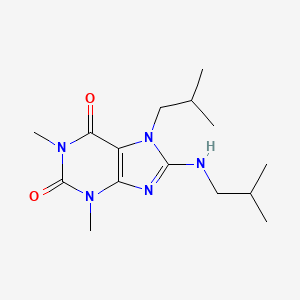
7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IBU, is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. IBU is a xanthine derivative that has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Potential Therapeutic Applications
Antitumor Agents : The synthesis of novel quinolindiones, including derivatives related to the chemical structure of interest, has been explored for their potent antitumor properties. This includes the efficient preparation of lavendamycin methyl ester, a compound with significant antitumor activity (Behforouz et al., 1996).
Purine Alkaloids and Cytotoxicity : Research on purine alkaloids from marine sources has identified compounds structurally related to the chemical of interest, displaying weak cytotoxicity against human cancer cell lines, suggesting potential for further therapeutic investigation (Qi et al., 2008).
Binding and Interaction Studies
Adenosine Receptor Antagonists : Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione to explore their binding affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential as psychotropic agents (Chłoń-Rzepa et al., 2013).
Interaction Patterns in Polymorphs : The topology of interaction patterns in polymorphs of methylxanthines, including theophylline (closely related to the chemical structure of interest), has been analyzed to understand their therapeutic potential and interaction mechanisms (Latosińska et al., 2014).
Synthesis of Novel Compounds
- Efficient Syntheses : The development of efficient syntheses methods for compounds structurally related to "7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" facilitates the exploration of their biological activities and potential applications in drug development (Obrecht & Heimgartner, 1987).
特性
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-9(2)7-16-14-17-12-11(20(14)8-10(3)4)13(21)19(6)15(22)18(12)5/h9-10H,7-8H2,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIZZOCRQMTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

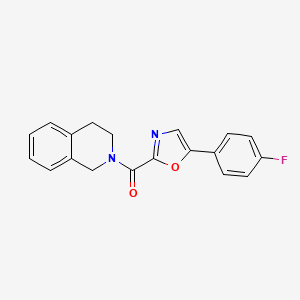
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)
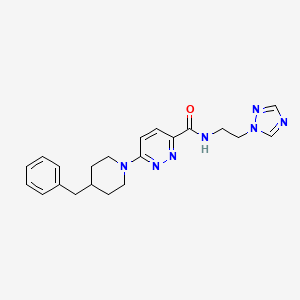

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)
![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)
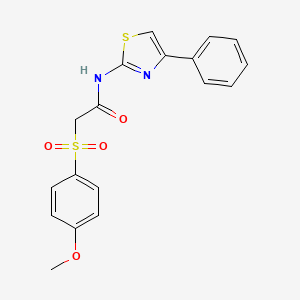
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)
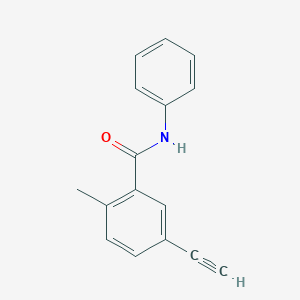
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)
